2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a dioxaborolane ring, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
The synthesis of 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoromethylation of aromatic compounds. One common method includes the use of difluoromethylation reagents such as difluoromethylsulfone and a photocatalyst like Ir(ppy)3 under blue LED irradiation . The reaction conditions often involve the use of bases like NaHCO3 in solvents such as acetonitrile . Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, often facilitated by metal catalysts like copper or palladium.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it is likely to undergo such reactions under appropriate conditions.
Cross-Coupling Reactions: The compound is particularly useful in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common reagents used in these reactions include difluoromethylation reagents, metal catalysts, and bases. The major products formed depend on the specific reaction conditions and the substrates involved.
Scientific Research Applications
2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism by which 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of carbon-fluorine bonds through difluoromethylation reactions. These reactions often proceed via radical intermediates or metal-catalyzed pathways, leading to the selective introduction of difluoromethyl groups into target molecules . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation in biological systems .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a difluoromethyl group and a dioxaborolane ring. Similar compounds include:
Trifluoromethylated Compounds: These compounds contain a trifluoromethyl group instead of a difluoromethyl group and exhibit different reactivity and properties.
Other Difluoromethylated Compounds: Compounds like difluoromethylsulfone and difluoromethyl-substituted heterocycles share the difluoromethyl group but differ in their overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical transformations.
Properties
CAS No. |
1443377-56-7 |
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Molecular Formula |
C14H19BF2O3 |
Molecular Weight |
284.1 |
Purity |
95 |
Origin of Product |
United States |
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